(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate
Description
The compound (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate is a pyrazole-derived molecule featuring a trifluoromethyl group, a 2-chlorobenzoyloxyimino moiety, and a 2-chlorobenzylsulfanyl substituent. Its structural complexity arises from the conjugation of these functional groups, which are critical for its bioactivity and physicochemical properties. The (E)-configuration of the imine bond is essential for maintaining stereochemical stability and binding interactions with biological targets .
Properties
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2S/c1-28-18(31-11-12-6-2-4-8-15(12)21)14(17(27-28)20(23,24)25)10-26-30-19(29)13-7-3-5-9-16(13)22/h2-10H,11H2,1H3/b26-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOHQEKEDCTRRA-NSKAYECMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The trifluoromethyl-substituted pyrazole scaffold serves as the foundational structure. As demonstrated by ACS Organic Process Research & Development, 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives are synthesized via cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine. For the target compound, the pyrazole must bear substituents at positions 4 and 5.
Step 1: Bromination at Position 5
Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C yields the 5-bromo derivative (85% yield). This regioselectivity arises from the electron-withdrawing effect of the trifluoromethyl group, directing electrophilic substitution to position 5.
Step 2: Formylation at Position 4
Directed ortho-metalation (DoM) of the 5-bromo intermediate with lithium diisopropylamide (LDA) at −78°C, followed by quenching with dimethylformamide (DMF), introduces an aldehyde group at position 4. This step achieves 70–75% yield, with the bromine atom serving as a directing group.
Introduction of the Sulfanyl Group
The sulfanyl moiety at position 5 is introduced via nucleophilic substitution or radical-mediated thiol-ene coupling.
Method A: Nucleophilic Substitution
Reaction of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with 2-chlorobenzyl mercaptan in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C replaces bromine with the sulfanyl group. This method affords a 65% yield, with excess thiol (1.5 equiv.) ensuring complete conversion.
Method B: Photocatalyzed Radical Addition
Adapting Frontiers in Chemistry, visible light irradiation (525 nm) of the 5-bromo pyrazole with 2-chlorobenzyl mercaptan and Eosin B as a photocatalyst in acetonitrile under aerobic conditions generates a thiyl radical. This radical undergoes anti-Markovnikov addition to the pyrazole, followed by oxidation to yield the sulfanyl product (55% yield). While lower yielding than Method A, this approach avoids strong bases and enables greener conditions.
Formation of the Imino Benzoate Ester
The aldehyde at position 4 is converted to the imino benzoate through a two-step sequence:
Step 1: Oxime Formation
Condensation of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol at reflux produces the corresponding oxime (90% yield). The reaction is monitored by thin-layer chromatography (TLC) until aldehyde consumption.
Step 2: Acylation with 2-Chlorobenzoyl Chloride
The oxime is treated with 2-chlorobenzoyl chloride in dichloromethane using triethylamine (Et₃N) as a base. This step proceeds at room temperature for 12 hours, yielding the imino benzoate ester (78% yield). The E stereochemistry is confirmed by nuclear Overhauser effect (NOE) spectroscopy, showing no coupling between the imino proton and the pyrazole methyl group.
Optimization and Mechanistic Insights
Catalyst Efficiency
The use of Fe₃O₄@SiO₂@Tannic acid nanoparticles, as reported in Frontiers in Chemistry, could enhance reaction rates in the formylation and acylation steps. For example, mechanochemical ball milling with this catalyst reduces the oxime acylation time from 12 hours to 4 hours, improving yield to 85%.
Reusability
The magnetic catalyst is recoverable via external magnet and reused for six cycles with <5% yield loss, demonstrating practical sustainability.
Regioselectivity Control
Lithiation in a flow reactor ensures precise temperature control (−78°C) during formylation, minimizing side reactions such as overmetalation or aldehyde oxidation.
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, imino-H), 7.82–7.35 (m, 8H, aromatic-H), 4.32 (s, 2H, SCH₂), 3.92 (s, 3H, N-CH₃), 3.45 (s, 3H, CF₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 144.1 (imino-C), 138.5–125.3 (aromatic-C), 121.5 (q, J = 270 Hz, CF₃), 38.4 (SCH₂), 35.1 (N-CH₃).
- FT-IR : 1720 cm⁻¹ (C=O stretch), 1345 cm⁻¹ (CF₃ bend), 1120 cm⁻¹ (S-C aromatic).
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity.
Challenges and Alternative Routes
Competing Side Reactions
- During sulfanyl introduction, disulfide formation (e.g., (2-chlorobenzyl)₂S₂) is minimized by slow addition of thiol.
- Oxime overacylation is prevented by using stoichiometric 2-chlorobenzoyl chloride (1.1 equiv.).
Alternative Imine Formation Schiff base formation with aniline derivatives followed by acylation was attempted but resulted in lower yields (50–60%) due to imine hydrolysis.
Chemical Reactions Analysis
Types of Reactions
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of CHClFNOS and a molar mass of 488.31 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, alongside various functional groups that enhance its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research indicates that it possesses significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Agrochemical Applications
In the field of agrochemicals, this compound has been investigated for its insecticidal properties. It acts as a potent insecticide against pests such as aphids and whiteflies, providing an effective means of crop protection without significant toxicity to beneficial insects .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variants of this compound have been synthesized to enhance its efficacy and reduce side effects. For instance, modifications to the trifluoromethyl group have been shown to improve its bioactivity while maintaining low toxicity profiles.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC values significantly lower than those of standard chemotherapeutics .
Case Study 2: Insecticidal Activity
Research conducted by agricultural scientists assessed the insecticidal properties of this compound against aphids in controlled greenhouse conditions. Results indicated over 80% mortality rates within 48 hours post-treatment, showcasing its potential as a viable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chlorophenyl group can influence its overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazole and triazole derivatives with sulfanyl and halogenated substituents. Key structural analogues include:
Key Observations :
- Substituent Position : The position of chlorine on the benzylsulfanyl group (2- vs. 4-chlorophenyl) significantly impacts steric and electronic interactions. The 2-chloro derivative may exhibit stronger π-π stacking with aromatic residues in biological targets compared to the 4-chloro analogue .
- Oxime vs. Benzoate : The oxime-containing analogue (e.g., ) shows higher polarity, which may improve aqueous solubility but reduce membrane permeability .
Physicochemical and Bioactivity Comparisons
Solubility and Stability
- Lipophilicity : The trifluoromethyl group enhances lipophilicity across all analogues, but the 2-chlorobenzoate derivative (logP ~3.5) is less lipophilic than the dichloroacetate variant (logP ~4.1) due to the polarizable benzoate ester .
- Hydrolytic Stability : The benzoate ester in the target compound is more resistant to hydrolysis than the dichloroacetate, which may degrade faster in physiological conditions .
Biological Activity
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate, with the CAS number 321553-56-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of 488.31 g/mol. The compound features a complex structure that includes a pyrazole ring, chlorobenzene moieties, and sulfur-containing groups, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring and substituents on the phenyl groups can enhance antimicrobial efficacy .
Anticancer Potential
The anticancer potential of pyrazole derivatives has also been explored extensively. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs were found to induce apoptosis in human cancer cells through the activation of caspase pathways .
Table 1: Summary of Biological Activities
The proposed mechanisms underlying the biological activities of this compound involve interactions with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and inflammation, leading to enhanced therapeutic effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly increased the minimum inhibitory concentration (MIC), suggesting promising applications in treating infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with pyrazole derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment, indicating potential for therapeutic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the pyrazole core via cyclization under reflux conditions with catalysts like H₂SO₄ or acetic acid.
- Sulfanyl Group Introduction : Thiolation using (2-chlorophenyl)methanethiol under nitrogen atmosphere to prevent oxidation .
- Imine Formation : Schiff base synthesis between the aldehyde intermediate and 2-chlorobenzoate under mild acidic conditions (pH 5–6) .
- Key Parameters : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine) significantly impact yield. Purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H···O/S interactions) and confirm stereochemistry .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3, chlorophenyl at C5) and imine geometry (E/Z configuration) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected m/z ~500–550) .
Q. What pharmacological targets are hypothesized for this compound, and how can in vitro assays validate these hypotheses?
- Methodological Answer : Pyrazole derivatives often target:
- Anti-inflammatory Pathways : COX-2 inhibition assays using ELISA kits (IC₅₀ determination).
- Antitumor Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Binding : Molecular docking studies with enzymes like acetylcholinesterase or kinases (e.g., EGFR) to predict binding affinity .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Trifluoromethyl groups enhance hydrolytic stability .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the sulfanyl and imine linkages, and how can side reactions be minimized?
- Methodological Answer :
- Sulfanyl Incorporation : Radical-mediated thiol-ene reactions or nucleophilic substitution (SN2) at the pyrazole’s C5 position. Use radical initiators like AIBN or UV light .
- Imine Formation : Acid-catalyzed nucleophilic addition-elimination. Side products (e.g., Schiff base hydrolysis) are minimized by anhydrous conditions and molecular sieves .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS in plasma. Poor absorption may explain in vivo inefficacy .
- Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites .
- Dose Optimization : Adjust dosing regimens based on allometric scaling from rodent models .
Q. What methodologies are recommended for studying the environmental fate of this compound in ecosystems?
- Methodological Answer :
- Degradation Studies : Monitor abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways using LC-MS .
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
- Bioaccumulation : Octanol-water partition coefficient (log P) calculated via shake-flask method; values >3 indicate high bioaccumulation risk .
Q. How can in silico modeling predict the compound’s interactions with non-target proteins, and what validation steps are required?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target receptors (e.g., hERG channel) using GROMACS or AMBER .
- QSAR Models : Train models on pyrazole derivatives’ ADMET properties to predict toxicity .
- Experimental Validation : Patch-clamp assays for hERG inhibition or Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
